6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine
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Overview
Description
6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H13FN2O and a molecular weight of 184.21 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring, an amine group at the 2nd position, and a methoxypropan-2-yl group attached to the nitrogen atom. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and 1-methoxypropan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group.
Coupling Reaction: The deprotonated amine is then reacted with 6-fluoropyridine in the presence of a suitable solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving automated systems for reaction monitoring and product purification.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-N-(1-methoxyethyl)pyridin-2-amine: Similar structure but with a different alkyl group.
6-fluoro-N-(1-methoxybutan-2-yl)pyridin-2-amine: Similar structure but with a longer alkyl chain.
6-fluoro-N-(1-methoxypropan-2-yl)pyridin-3-amine: Similar structure but with the amine group at a different position on the pyridine ring.
Uniqueness
6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13FN2O |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H13FN2O/c1-7(6-13-2)11-9-5-3-4-8(10)12-9/h3-5,7H,6H2,1-2H3,(H,11,12) |
InChI Key |
GJJRJUHJILFWPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=NC(=CC=C1)F |
Origin of Product |
United States |
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